molecular formula C10H13BrO B1377585 4-Bromo-2-isopropoxy-1-methylbenzene CAS No. 1114808-85-3

4-Bromo-2-isopropoxy-1-methylbenzene

Cat. No. B1377585
M. Wt: 229.11 g/mol
InChI Key: NLKOYYCPIMAZDH-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropoxy-1-methylbenzene is a chemical compound with the molecular weight of 229.12 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-isopropoxy-1-methylbenzene is 1S/C10H13BrO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

4-Bromo-2-isopropoxy-1-methylbenzene is a liquid at room temperature .

Scientific Research Applications

Thermochemistry and Physical Properties

Research in thermochemistry involves the study of vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes to evaluate a series of experimental measurements for internal consistency. These studies, which include compounds like bromobenzene and iodobenzene among others, utilize quantum-chemical methods to calculate gas-phase enthalpies of formation and develop group-additivity procedures for estimating these physical properties. This research provides valuable data for understanding the thermochemical behavior of halogen-substituted methylbenzenes, including 4-Bromo-2-isopropoxy-1-methylbenzene (Verevkin et al., 2015).

Synthesis Techniques

Innovations in synthesis techniques include the sonication effect on the reaction of 4-bromo-1-methylbenzene with sodium sulfide under liquid-liquid multi-site phase-transfer catalysis conditions. This study highlights the enhancement of the overall reaction rate when catalyzed by a multi-site phase-transfer catalyst combined with sonication, offering insights into optimizing various operational conditions for improved synthesis efficiency (Abimannan et al., 2015).

Polymer Chemistry

The use of alkoxybenzenes, including isopropoxybenzene variants, for end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations represents a significant application in polymer chemistry. This method enables direct chain-end functionalization of polymers, facilitating the synthesis of polymers with specific end-group functionalities, which are essential for developing novel polymeric materials (Morgan et al., 2010).

Novel Materials and Additives for Lithium-Ion Batteries

The exploration of novel bi-functional electrolyte additives for lithium-ion batteries is another critical application area. Studies have shown that certain compounds can electrochemically polymerize to form a protective film on the battery's electrode, preventing voltage rise during overcharging and enhancing thermal stability. Such additives do not significantly impact the battery's normal cycle performance while providing overcharge protection and fire retardancy, showcasing the potential for safer and more reliable lithium-ion batteries (Zhang Qian-y, 2014).

Safety And Hazards

The safety information for 4-Bromo-2-isopropoxy-1-methylbenzene includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

4-bromo-1-methyl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKOYYCPIMAZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253716
Record name Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isopropoxy-1-methylbenzene

CAS RN

1114808-85-3
Record name Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114808-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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